molecular formula C11H8N4O B013599 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 21314-17-0

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B013599
CAS RN: 21314-17-0
M. Wt: 212.21 g/mol
InChI Key: SVKPVSOBZKPDIY-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound with an intriguing structure. It belongs to the pyrazolo[3,4-d]pyrimidine scaffold, which has attracted attention in drug discovery research due to its potential biological activities . The compound’s core consists of a pyrazolo[3,4-d]pyrimidine ring fused with a phenyl group.


Synthesis Analysis

The synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol involves the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones. These intermediates are then further transformed to yield the target compound .

Scientific Research Applications

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol, have been used for a wide range of biological targets . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Anticancer Activity

Phenylpyrazolo[3,4-d]pyrimidine is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities . In particular, new aryl analogs of this compound have been synthesized and evaluated for their anticancer effects on a panel of cancer cell lines: MCF-7, HCT116, and HePG-2 . Some of these compounds showed potent cytotoxicity, with variable degrees of potency and cell line selectivity in antiproliferative assays with low resistance .

Multitarget Enzyme Inhibition

The potent compounds were evaluated for their inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II . The data obtained revealed that most of these compounds were potent, with variable degrees of target selectivity and dual EGFR/VGFR2 inhibitors at the IC50 value range, i.e., 0.3–24 µM . Among these, compound 5i was the most potent non-selective dual EGFR/VGFR2 inhibitor, with inhibitory concentrations of 0.3 and 7.60 µM, respectively .

Synthesis Methods

The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, have been covered in the literature . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3 = Ph) was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .

Structural Similarity to Tyrosine and Receptor Kinase Inhibitors

The pyrazolopyrimidine scaffold, which is structurally very similar to tyrosine and receptor kinase inhibitors, has attracted the interest of medicinal chemists . This structural similarity has led to the development of new 1H-pyrazolo[3,4-d]pyrimidine derivatives with potential anticancer activity .

Future Research Directions

Given the wide range of biological activities and the structural similarity to tyrosine and receptor kinase inhibitors, there is a significant interest in further exploring the potential applications of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol in various fields of scientific research .

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to exhibit inhibitory activities against certain types of cancer cells , suggesting potential targets could be specific proteins or enzymes involved in cell proliferation and survival.

Mode of Action

It’s known that similar compounds have shown significant inhibitory activity with ic50 values ranging from 0057 ± 0003 to 0119 ± 0007 μM . This suggests that these compounds may interact with their targets to inhibit their function, thereby affecting cell proliferation.

Biochemical Pathways

Related compounds have demonstrated antitumor activity , suggesting that they may affect pathways related to cell growth and proliferation.

Result of Action

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its derivatives have shown promising biological effects. Some synthesized compounds have exhibited moderate to outstanding antimicrobial activity against various bacterial and fungal strains . Additionally, certain derivatives have demonstrated significant antitumor activity against various cancer cell lines .

properties

IUPAC Name

1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O/c16-11-9-6-14-15(10(9)12-7-13-11)8-4-2-1-3-5-8/h1-7H,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZQGHGCKKWNAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60943828
Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol

CAS RN

21314-17-0
Record name 1,5-Dihydro-1-phenyl-4H-pyrazolo[3,4-d]pyrimidin-4-one
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Record name 1,5-Dihydro-1-phenyl-4H-pyrazolo(3,4-d)pyrimidin-4-one
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Record name 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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